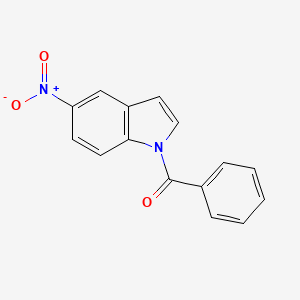

1-benzoyl-5-nitro-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

512787-41-6 |

|---|---|

Molecular Formula |

C15H10N2O3 |

Molecular Weight |

266.25 g/mol |

IUPAC Name |

(5-nitroindol-1-yl)-phenylmethanone |

InChI |

InChI=1S/C15H10N2O3/c18-15(11-4-2-1-3-5-11)16-9-8-12-10-13(17(19)20)6-7-14(12)16/h1-10H |

InChI Key |

KBEVTRAIDFWVAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C=CC3=C2C=CC(=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Acylation Strategies for 1-Benzoyl-5-nitro-1H-indole Synthesis

The most direct and common route to synthesizing this compound involves the acylation of the nitrogen atom of the 5-nitroindole (B16589) precursor. This transformation is a cornerstone in the preparation of this class of compounds.

The N-benzoylation of 5-nitro-1H-indole is a well-established reaction. The process involves the reaction of the indole (B1671886) nitrogen with a benzoylating agent. The presence of the electron-withdrawing nitro group at the C-5 position increases the acidity of the N-H proton, facilitating its removal by a base and subsequent acylation. This increased acidity makes the N-acylation of 5-nitroindole more efficient compared to indoles with electron-donating groups. thieme-connect.comthieme-connect.de

The choice of reagents and catalytic systems significantly impacts the efficiency and yield of the N-benzoylation reaction. Several methods have been reported, each with distinct advantages.

One common approach utilizes benzoyl chloride in the presence of a base. For instance, using sodium hydride (NaH) as a base in an anhydrous solvent like dimethylformamide (DMF) allows for the deprotonation of the indole nitrogen, followed by nucleophilic attack on the benzoyl chloride, yielding the product in high purity. nih.gov A reported synthesis using this method achieved a yield of 94.9%. nih.gov Another base system involves potassium carbonate (K2CO3), though this may result in more moderate yields, such as 43%. thieme-connect.de

A highly efficient alternative avoids the use of often moisture-sensitive acid chlorides by directly coupling benzoic acid with 5-nitro-1H-indole. This is achieved using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method proceeds under mild, room-temperature conditions and can produce excellent yields. thieme-connect.comthieme-connect.de A typical procedure involves stirring the reactants in dichloromethane (B109758) (CH2Cl2) for a few hours, affording the N-acylated product in up to 91% yield. thieme-connect.de The use of DCC and DMAP is particularly effective for indoles bearing electron-withdrawing groups. thieme-connect.com

Table 1: Comparison of N-Benzoylation Methods for 5-Nitroindole

| Benzoyl Source | Reagents/Catalyst | Solvent | Conditions | Yield | Reference(s) |

| Benzoyl Chloride | NaH (60%) | DMF | Room Temp, 2 h | 94.9% | nih.gov |

| Benzoic Acid | DCC, DMAP | CH2Cl2 | Room Temp, 3 h | 91% | thieme-connect.com, thieme-connect.de |

| Benzoyl Chloride | K2CO3 | - | - | 43% | thieme-connect.de |

Functional Group Interconversions on the Indole Nucleus

The introduction of a nitro group onto the indole nucleus is a critical functionalization step. Direct nitration of indole itself with standard nitrating agents like mixed nitric and sulfuric acids often leads to polymerization and undesirable side products due to the acid sensitivity of the pyrrole (B145914) ring. bhu.ac.in Therefore, nitration is typically carried out using non-acidic reagents like benzoyl nitrate (B79036) for general purposes. bhu.ac.in

However, for achieving regioselective C-5 nitration, specific conditions are employed. The use of strongly acidic conditions (e.g., HNO3/H2SO4) can lead to the desired C-5 substituted product. bhu.ac.in This regioselectivity is explained by the protonation of the indole at the C-3 position, which is the most basic site. This protonation deactivates the electron-rich pyrrole ring towards further electrophilic attack. Consequently, the electrophilic nitronium ion (NO2+) attacks the less deactivated benzene (B151609) ring, with the para-position (C-5) being the preferred site of substitution. bhu.ac.in Regioselective C-5 nitration has also been demonstrated for N-substituted indoles. nih.gov An alternative and often more practical approach is to perform the nitration on the indole starting material first, followed by the N-benzoylation as described in section 2.1.

The nitro group of this compound serves as a versatile precursor for the corresponding 5-amino derivative, a valuable intermediate in pharmaceutical synthesis. This transformation can be achieved through several reductive pathways.

Catalytic Hydrogenation: This is a widely used method for the reduction of nitro groups. The reaction is typically carried out using hydrogen gas (H2) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). nih.govnih.govnih.gov This method is generally clean and efficient. However, under certain conditions, catalytic hydrogenation can also reduce the C2-C3 double bond of the indole ring, leading to the formation of the corresponding indoline (B122111) derivative. nih.gov For example, the reduction of ethyl 1-(4-methylbenzoyl)-5-nitro-1H-indole-3-carboxylate has been successfully performed using 10% Pd/C in a Parr instrument to yield the 5-amino product. nih.gov

Table 2: Methods for the Reduction of the Nitro Group in N-Benzoyl-5-nitroindoles

| Reductive Method | Reagents | Product Type | Notes | Reference(s) |

| Catalytic Hydrogenation | H2, 10% Pd/C | 5-Amino-1-benzoyl-1H-indoline | Also reduces the indole C2-C3 double bond. | nih.gov |

| Catalytic Hydrogenation | H2, 10% Pd/C | Ethyl 5-amino-1-(4-methylbenzoyl)-1H-indole... | Successful reduction to the 5-aminoindole (B14826). | nih.gov |

| Chemical Reduction | SnCl2·2H2O, 37% HCl, Methanol | 5-Amino-1-benzoyl-1H-indole | Poor yields reported due to formation of chloro-derivative mixtures. | nih.gov |

Advanced Annulation and Cyclization Approaches

Beyond the functionalization of a pre-existing indole ring, advanced synthetic strategies focus on the de novo construction of the indole nucleus itself. These methods, including annulation (ring-forming) and cyclization reactions, provide powerful tools for accessing highly substituted indoles that may be difficult to prepare via traditional routes.

While specific examples detailing the total synthesis of this compound via these advanced methods are not prevalent, the strategies are broadly applicable to indole synthesis. These approaches include:

Tandem Annulation and Cyclization: These strategies involve a sequence of reactions that rapidly build molecular complexity. For instance, a [5+1] annulation-isocyanide cyclization cascade has been developed for the construction of functionalized reduced indoles from activated methylene (B1212753) isocyanides and 1,5-dielectrophiles under mild, basic conditions. nih.gov

Benzannulation-Cyclization: This involves the reaction of vinylketenes with ynamides or ynehydrazides to create highly substituted phenols, which then undergo a subsequent cyclization step, such as a Fischer indole cyclization or an acid-promoted cyclization, to form the indole ring system. mit.edu

Metal-Catalyzed Cyclizations: Palladium-catalyzed reactions are particularly prominent in modern indole synthesis. One such strategy involves a Pd(II)-catalyzed [5 + 2] annulation between N-triflyl aryl indoles and allenoates to construct indole-fused benzodiazepines, demonstrating the power of metal catalysis to forge complex heterocyclic systems. acs.org Other methods involve the reductive cyclization of nitro compounds using carbon monoxide and a metal catalyst system. beilstein-journals.org

These advanced methods offer alternative and often highly regioselective pathways to the indole core, which can then be functionalized as needed to produce the target compound. nih.govbeilstein-journals.org

Metal-Catalyzed Carbonylative Approaches for Indole Ring Formation

Metal-catalyzed carbonylative reactions represent another powerful strategy for the synthesis of indole rings. beilstein-journals.org These methods often involve the use of transition metal catalysts, such as palladium or rhodium complexes, to facilitate the incorporation of a carbonyl group and subsequent cyclization. beilstein-journals.orgresearchgate.net

One approach involves the reductive cyclization of organic nitro compounds in the presence of carbon monoxide, which serves as both a reductant and a source of the carbonyl group. beilstein-journals.org For instance, 2-nitrostyrene derivatives can be converted to indoles under high pressure and temperature using catalysts like Fe(CO)₅, Ru₃(CO)₁₂, or Rh₆(CO)₁₆. beilstein-journals.org

Palladium-catalyzed processes are also prevalent. For example, 2-aroylindoles can be synthesized via a one-pot domino reaction from 2-gem-dibromovinylaniline, involving C,N-coupling, carbon monoxide insertion, and a Suzuki-Miyaura coupling. beilstein-journals.org While direct metal-catalyzed carbonylative synthesis of this compound is less commonly detailed, the principles of carbonylative indole synthesis provide a framework for potential routes. For example, cobalt-catalyzed C-H carbonylation has been successfully applied to the synthesis of related benzo[cd]indol-2(1H)-ones from naphthylamides. acs.org

Derivatization and Further Functionalization Strategies

Once the this compound core is synthesized, it can be further modified to explore structure-activity relationships and develop new compounds with desired properties.

Electrophilic Substitution Reactions on the Indole Ring (e.g., at C-3)

The indole ring is highly susceptible to electrophilic substitution, with the C-3 position being the most reactive site. atamanchemicals.comrjptonline.org However, in this compound, the C-3 position is not available for substitution. When the C-3 position is occupied, electrophilic attack typically occurs at the C-2 position. atamanchemicals.combhu.ac.in If both C-2 and C-3 are blocked, substitution will occur on the benzene ring, often at the C-6 position. atamanchemicals.comrjptonline.org

For unsubstituted indoles, nitration using non-acidic reagents like benzoyl nitrate results in 3-nitroindole. atamanchemicals.combhu.ac.in However, under strongly acidic conditions, protonation at C-3 deactivates the pyrrole ring towards further electrophilic attack, leading to substitution on the benzene ring, such as at the C-5 position. bhu.ac.innih.gov

Modifications of the Benzoyl Substituent and its Impact on Compound Properties

The benzoyl group at the N-1 position significantly influences the electronic properties and reactivity of the indole ring. Modifications to this benzoyl substituent can have a profound impact on the biological activity of the resulting compounds.

For example, in a series of benzoyl and benzyl (B1604629) benzoic acid derivatives designed as bacterial transcription inhibitors, substitutions on the benzoyl ring were found to be critical for antimicrobial activity. nih.gov Electron-withdrawing substituents on the benzoic acid moiety significantly improved activity against Streptococcus pneumoniae and Staphylococcus aureus. nih.gov Specifically, a 5-trifluoromethyl-2-benzoic acid derivative showed the greatest activity. nih.gov This suggests that the electronic nature of the benzoyl group plays a key role in the interaction with biological targets.

Direct acylation of 5-nitro-1H-indole with various aromatic carboxylic acids using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent has been shown to be an effective method for introducing different benzoyl groups. thieme-connect.com For instance, the reaction with benzoic acid afforded this compound in 91% yield, while using 4-methoxybenzoic acid gave 1-(4-methoxybenzoyl)-5-nitro-1H-indole in 95% yield. thieme-connect.com

Table 2: N-Acylation of 5-nitro-1H-indole with various carboxylic acids

| Carboxylic Acid | Product | Yield (%) |

|---|---|---|

| Benzoic acid | This compound | 91 |

Data sourced from Bergman, J., et al. (2004). thieme-connect.com

Formation of Imine and Hydrazone Derivatives (e.g., Schiff Bases)

The carbonyl group of the benzoyl moiety is not directly involved in the formation of imine or hydrazone derivatives in this compound. Instead, functionalization at other positions of the indole ring, typically at C-3, is required to introduce a carbonyl group that can then react to form Schiff bases. For example, indole-3-carboxaldehyde (B46971) can react with hydrazines or hydrazides to form hydrazone derivatives. tandfonline.comnih.gov

The formation of imines (Schiff bases) occurs through the acid-catalyzed, reversible reaction of an aldehyde or ketone with a primary amine, involving the elimination of water. lumenlearning.commasterorganicchemistry.com The reaction rate is optimal around a pH of 5. lumenlearning.com Similarly, hydrazones are formed from the reaction of aldehydes or ketones with hydrazines. tandfonline.commasterorganicchemistry.com These reactions are well-established for modifying indole derivatives that possess a carbonyl functionality. For instance, various indole-3-carboxaldehyde hydrazone derivatives have been synthesized and evaluated for their antioxidant and antiplatelet activities. tandfonline.comnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 1-benzoyl-5-nitro-1H-indole. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of each proton. The presence of two strong electron-withdrawing groups—the 5-nitro group on the indole (B1671886) ring and the 1-benzoyl group—results in significant deshielding of the aromatic protons, causing their signals to appear in the downfield region of the spectrum.

Analysis of a closely related analogue, 1-(3-fluorobenzoyl)-5-nitro-1H-indole, reveals the characteristic chemical shifts for the 5-nitroindole (B16589) core which are directly applicable. tandfonline.com The protons on the indole ring are significantly affected by the nitro group at the C5 position. The H4 proton is the most deshielded due to its proximity to the nitro group, appearing as a doublet at approximately 8.51 ppm. The H6 proton, positioned ortho to the nitro group, resonates as a doublet of doublets around 8.25 ppm, showing coupling to both H4 and H7. The H7 proton appears further upfield as a doublet around 7.58 ppm. The protons of the pyrrole (B145914) moiety, H2 and H3, are also distinct, with H2 typically appearing downfield of H3. tandfonline.com

The protons of the benzoyl group exhibit a characteristic pattern for a monosubstituted benzene (B151609) ring. The two ortho protons (H-2'/H-6') are the most deshielded due to the anisotropic effect of the carbonyl group, resonating at approximately 7.8-7.9 ppm. The meta (H-3'/H-5') and para (H-4') protons typically appear as a complex multiplet between 7.5 and 7.7 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~8.50 | d | ~3.7 |

| H-3 | ~6.79 | d | ~3.7 |

| H-4 | ~8.51 | d | ~2.2 |

| H-6 | ~8.25 | dd | J = 9.1, 2.2 |

| H-7 | ~7.58 | d | J = 9.1 |

| H-2', H-6' (Benzoyl) | ~7.85 | m | - |

| H-3', H-4', H-5' (Benzoyl) | ~7.60 | m | - |

Note: Data for indole protons are based on the reported values for 1-(3-fluorobenzoyl)-5-nitro-1H-indole. tandfonline.com Data for benzoyl protons are predicted based on standard substituent effects.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule, thereby mapping the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment, with the carbonyl and nitro-substituted carbons being particularly informative.

The carbonyl carbon of the benzoyl group is the most downfield signal, typically appearing around 167-168 ppm. Within the indole ring system, the carbon atom bearing the nitro group (C5) is significantly deshielded, as are the quaternary carbons C7a and C3a. The carbons of the benzoyl ring show predictable shifts, with the ipso-carbon (C1') appearing around 134-135 ppm. tandfonline.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Benzoyl) | ~167.1 |

| C-5 | ~144.6 |

| C-7a | ~139.0 |

| C-1' (Benzoyl) | ~134.5 |

| C-4' (Benzoyl) | ~133.5 |

| C-3a | ~130.1 |

| C-2', C-6' (Benzoyl) | ~129.5 |

| C-3', C-5' (Benzoyl) | ~128.8 |

| C-2 | ~125.1 |

| C-4 | ~120.3 |

| C-6 | ~117.2 |

| C-7 | ~116.5 |

| C-3 | ~109.2 |

Note: Data are based on reported values for the analogue 1-(3-fluorobenzoyl)-5-nitro-1H-indole and standard values for a benzoyl group. tandfonline.com

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between H6 and H7 on the indole's benzene ring, and between H2 and H3 of the pyrrole ring. It would also reveal the connectivity of the benzoyl protons (H-2'/H-3'/H-4').

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of protonated carbons, such as C2/H2, C3/H3, C4/H4, C6/H6, and C7/H7.

A correlation between the ortho-protons of the benzoyl ring (H-2'/H-6') and the carbonyl carbon (C=O), confirming the benzoyl moiety.

Correlations from the indole protons H2 and H7 to the carbonyl carbon, unequivocally establishing the connection of the benzoyl group to the indole nitrogen at position 1.

Correlations from H4 to carbons C5, C6, and C3a, confirming the position of the nitro group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers corroborating evidence for the proposed structure.

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of the compound. For this compound, the molecular formula is C₁₅H₁₀N₂O₃.

Calculated Exact Mass for [M+H]⁺ (C₁₅H₁₁N₂O₃⁺): 267.0764 Da.

The experimental measurement of the molecular ion mass to within a few parts per million (ppm) of this calculated value would provide strong evidence for the compound's elemental composition.

In electron ionization mass spectrometry (EI-MS) or tandem mass spectrometry (MS/MS), the molecular ion is induced to fragment in a predictable manner. The analysis of these fragment ions helps to piece together the molecular structure. For this compound, the most characteristic fragmentation would be the cleavage of the amide bond between the indole nitrogen and the benzoyl carbonyl group.

Key fragmentation pathways include:

Formation of the Benzoyl Cation: The most prominent fragmentation is the cleavage of the N-CO bond to produce the highly stable benzoyl cation (m/z 105 ). This is often the base peak in the spectrum. The other fragment would be the 5-nitro-1H-indole radical.

Formation of the 5-Nitro-1H-indolyl Cation: Alternatively, cleavage can result in the formation of the 5-nitro-1H-indolyl cation (m/z 161 ).

Loss of Nitro Group: The 5-nitro-1H-indolyl fragment (m/z 161) can subsequently lose the nitro group (NO₂, 46 Da), resulting in a fragment ion at m/z 115 . This pathway is characteristic of nitroaromatic compounds.

The observation of these specific fragment ions provides powerful confirmatory evidence for the structure of this compound.

X-ray Crystallography for Solid-State Molecular Architecture

While a specific single-crystal X-ray diffraction study for this compound is not publicly documented, its solid-state molecular architecture can be inferred from crystallographic data of closely related compounds, such as other substituted nitroindoles and N-acylindoles. These studies are fundamental for determining the precise spatial arrangement of atoms and the nature of intermolecular forces that govern the crystal lattice.

The molecular geometry of this compound is defined by the specific bond lengths, bond angles, and torsion angles of its constituent parts. The indole ring is an aromatic, bicyclic heteroaromatic system, while the benzoyl group introduces a carbonyl functionality and an additional phenyl ring. The nitro group at the C5 position further functionalizes the indole core. Based on data from analogous structures, a representative table of expected geometric parameters can be compiled. The bond lengths and angles within the indole and phenyl rings are expected to exhibit values typical for sp²-hybridized carbon and nitrogen atoms. The connection of the benzoyl group to the indole nitrogen introduces an exocyclic amide linkage with characteristic bond parameters.

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length (Å) | C=O (Benzoyl) | ~1.23 - 1.25 Å |

| N-C (Indole-Benzoyl) | ~1.38 - 1.41 Å | |

| N-O (Nitro) | ~1.22 - 1.25 Å | |

| C-N (Nitro) | ~1.45 - 1.48 Å | |

| Bond Angle (°) | O=C-N (Amide) | ~120 - 122° |

| C-N-C (Indole-Benzoyl) | ~125 - 129° | |

| O-N-O (Nitro) | ~123 - 125° | |

| Torsion Angle (°) | C(ring)-C(ring)-N-C(carbonyl) | Significant deviation from 0° or 180° |

| C(ring)-C(ring)-N-O (Nitro) | Near 0° or 180° (for planarity) |

The nitro group at the C5 position is anticipated to be nearly coplanar with the fused benzene ring of the indole system, which maximizes π-conjugation. Any significant deviation from planarity would likely be due to strong intermolecular forces within the crystal packing.

The crystal packing of this compound would be dictated by a combination of non-covalent interactions. The nitro group is a potent hydrogen bond acceptor, making C-H···O interactions a dominant feature in stabilizing the crystal lattice. nih.gov In these interactions, the oxygen atoms of the nitro group accept weak hydrogen bonds from aromatic or other C-H groups of neighboring molecules.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. americanpharmaceuticalreview.com Each technique provides a unique vibrational fingerprint based on the molecule's interaction with electromagnetic radiation.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different functional groups. For this compound, the FT-IR spectrum is expected to show characteristic bands that confirm the presence of the nitro, benzoyl, and indole functionalities.

Key expected absorption bands include:

Nitro Group (NO₂): Two strong and distinct bands are characteristic of the nitro group. The asymmetric stretching vibration (νₐₛ) typically appears in the 1500–1560 cm⁻¹ region, while the symmetric stretching vibration (νₛ) is found between 1330 cm⁻¹ and 1370 cm⁻¹. orientjchem.org

Carbonyl Group (C=O): A strong, sharp absorption band corresponding to the C=O stretching vibration of the benzoyl group (amide I band) is expected in the region of 1650–1680 cm⁻¹. Its precise position is influenced by its attachment to the indole nitrogen.

Aromatic Rings: C=C stretching vibrations within the indole and phenyl rings typically appear as multiple bands in the 1450–1610 cm⁻¹ range. Aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹. researchgate.net

C-N Stretching: Vibrations associated with the C-N bonds of the indole ring and the linkage to the nitro group appear in the fingerprint region (below 1400 cm⁻¹).

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| > 3000 | C-H Stretch | Aromatic (Indole, Phenyl) | Medium-Weak |

| ~1650 - 1680 | C=O Stretch (Amide I) | Benzoyl | Strong |

| ~1500 - 1560 | Asymmetric NO₂ Stretch | Nitro | Strong |

| ~1450 - 1610 | C=C Stretch | Aromatic (Indole, Phenyl) | Medium-Strong |

| ~1330 - 1370 | Symmetric NO₂ Stretch | Nitro | Strong |

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. americanpharmaceuticalreview.com It is particularly sensitive to vibrations that involve a change in molecular polarizability, making it effective for analyzing symmetric vibrations and non-polar bonds.

For this compound, the Raman spectrum would highlight several key features:

Nitro Group (NO₂): The symmetric stretching vibration of the nitro group (~1330-1370 cm⁻¹) typically gives a very strong and easily identifiable signal in the Raman spectrum. orientjchem.org

Aromatic Rings: The symmetric "ring-breathing" modes of both the phenyl and indole rings are often strong in Raman spectra, appearing in the fingerprint region. The Raman spectrum of benzoyl peroxide, for instance, shows a strong characteristic peak around 1000 cm⁻¹ attributed to the phenyl ring breathing mode. researchgate.net Indole itself has a strong Raman band around 1405 cm⁻¹ related to a ring stretching mode. d-nb.info

Carbonyl Group (C=O): The C=O stretch is also Raman active and would be expected in a similar region to its IR absorption.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational analysis, allowing for unambiguous functional group identification and offering insights into the molecular structure.

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| > 3000 | C-H Stretch | Aromatic (Indole, Phenyl) | Medium |

| ~1650 - 1680 | C=O Stretch | Benzoyl | Medium |

| ~1580 - 1610 | C=C Stretch | Aromatic Rings | Strong |

| ~1330 - 1370 | Symmetric NO₂ Stretch | Nitro | Strong |

| ~1000 | Ring Breathing | Phenyl | Strong |

Electronic Spectroscopy for Photophysical Properties

Electronic spectroscopy serves as a fundamental tool for probing the photophysical properties of this compound. This technique provides insights into the electronic transitions, luminescence characteristics, and the behavior of excited states, which are crucial for understanding its potential applications in photochemistry and materials science.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound is characterized by the presence of multiple chromophoric systems: the indole ring, the benzoyl group, and the nitro group. These moieties give rise to a complex UV-Vis spectrum dominated by π → π* and n → π* transitions.

The indole nucleus itself typically exhibits two main absorption bands corresponding to the 1La and 1Lb transitions. The substitution of a benzoyl group at the N1 position and a nitro group at the C5 position significantly modulates these transitions. The benzoyl group, a chromophore in its own right, introduces additional π → π* and n → π* transitions associated with the carbonyl group and the phenyl ring.

The nitro group, being a strong electron-withdrawing group, causes a significant red-shift (bathochromic shift) of the absorption bands of the indole ring due to extended conjugation and intramolecular charge transfer (ICT) character. This ICT occurs from the electron-rich indole ring to the electron-deficient nitro group. The presence of the N-benzoyl group can further influence these transitions.

The expected electronic transitions for this compound would involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The HOMO is likely to be localized on the indole ring, while the LUMO is expected to be associated with the nitrobenzoyl moiety.

Table 1: Illustrative UV-Vis Absorption Data for this compound in Ethanol (B145695)

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

|---|---|---|

| ~250-260 | ~15,000 | π → π* (Benzoyl Group) |

| ~280-290 | ~10,000 | π → π* (Indole 1La) |

| ~330-350 | ~8,000 | π → π* (Intramolecular Charge Transfer) |

| ~400-420 | ~2,000 | n → π* (Nitro Group) |

Fluorescence Emission Spectroscopy for Photoluminescence Characteristics

Fluorescence spectroscopy provides information about the de-excitation pathways of electronically excited molecules. Indole and many of its derivatives are known to be fluorescent. However, the presence of a nitro group at the C5 position is expected to have a profound impact on the photoluminescence of this compound.

Nitroaromatic compounds are notorious for their fluorescence quenching properties. This quenching occurs through efficient intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁), or through other non-radiative decay pathways facilitated by the nitro group. Therefore, it is anticipated that this compound will exhibit very weak fluorescence or be non-fluorescent. Any residual emission would likely be significantly red-shifted compared to the parent indole due to the extended conjugation and the electron-withdrawing nature of the substituents.

The benzoyl group at the N1 position can also influence the emission properties. N-acylation can alter the excited state dynamics of the indole ring. chemrxiv.org In cases where some emission is observed, solvatochromism is expected, with the emission maximum shifting to longer wavelengths in more polar solvents. This is due to the stabilization of the more polar excited state by the solvent molecules.

Given the strong quenching effect of the nitro group, the fluorescence quantum yield of this compound is predicted to be very low. The following table provides hypothetical photoluminescence data, assuming some residual fluorescence is detectable.

Table 2: Hypothetical Photoluminescence Data for this compound

| Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Fluorescence Quantum Yield (ΦF) | Solvent |

|---|---|---|---|

| ~340 | ~450-500 | < 0.01 | Ethanol |

Mechanistic Studies of Photosolvolysis and Excited States

The presence of both a benzoyl group and a nitro group on the indole ring suggests that this compound may undergo photochemical reactions, such as photosolvolysis. The N-acyl bond in N-acylindoles can be photolabile, leading to cleavage upon irradiation.

Mechanistic studies on the photosolvolysis of a related compound, N-benzoyl-5-bromo-7-nitroindoline, have shown that the reaction proceeds through excited singlet states. researchgate.net The relative energies of these excited states and the reaction mechanism were found to be solvent-dependent. researchgate.net In different solvent systems, the irradiation of N-benzoyl-5-bromo-7-nitroindoline led to the formation of various photoproducts, indicating the involvement of different reaction pathways. researchgate.net The study also suggested the presence of free radical intermediates in the fragmentation process. researchgate.net

By analogy, it can be proposed that the photosolvolysis of this compound would proceed via cleavage of the N-CO bond upon photoexcitation. The reaction would likely be initiated from a low-lying singlet excited state, which could be of a π,π* or n,π* character, or a mixed state. The nature of the reactive excited state would depend on the solvent polarity, which can alter the energy levels of the different excited states. nih.gov

The excited state dynamics of indole itself are complex, involving two close-lying singlet excited states, 1La and 1Lb. nih.gov The benzoyl and nitro substituents in this compound would further complicate these dynamics, potentially introducing new decay pathways and photoreactive channels. Time-resolved spectroscopic techniques would be necessary to fully elucidate the nature and lifetime of the excited states involved in the photochemistry of this compound.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties with a good balance between accuracy and computational cost.

A crucial first step in any computational study is geometry optimization, which involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule. For 1-benzoyl-5-nitro-1H-indole, this would involve determining the most stable three-dimensional structure. The presence of the rotatable bond between the indole (B1671886) nitrogen and the benzoyl carbonyl group suggests the existence of different conformers.

Computational studies would map the potential energy surface by systematically rotating this bond to identify the global minimum energy conformation as well as any local minima. This analysis provides insights into the molecule's preferred shape and the energy barriers between different conformations.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | N1-C(carbonyl) | 1.38 Å |

| Bond Length | C(carbonyl)-O | 1.22 Å |

Note: The data in this table is illustrative and not based on published research.

DFT calculations can predict spectroscopic data, which can then be compared with experimental results for validation of the computational model. For this compound, ¹H NMR data has been experimentally reported. nih.gov Theoretical calculations would involve computing the magnetic shielding tensors to predict ¹H and ¹³C NMR chemical shifts.

Similarly, the calculation of vibrational frequencies can predict the infrared (IR) spectrum of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be correlated with experimental IR absorption bands.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectrum | Parameter | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹H NMR | H-4 Chemical Shift (ppm) | 8.70 | 8.67 nih.gov |

Note: The data in this table is illustrative and not based on published research.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

The HOMO-LUMO energy gap is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the electron-withdrawing nitro and benzoyl groups are expected to significantly influence the energies and distributions of these orbitals.

Table 3: Hypothetical Electronic Properties of this compound (Illustrative)

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -3.0 |

Note: The data in this table is illustrative and not based on published research.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This approach provides a detailed view of the dynamic behavior of a system, complementing the static picture provided by DFT.

While DFT can identify stable conformers, MD simulations can explore the transitions between them in real-time. For this compound, MD simulations could track the rotation around the N-CO bond, providing a dynamic picture of its conformational flexibility. The energy barriers for these rotations, which dictate the rate of interconversion between conformers, can also be calculated.

The behavior of a molecule can be significantly influenced by its environment. MD simulations are particularly useful for studying solvent effects. By simulating this compound in a box of explicit solvent molecules (e.g., water, DMSO), one can observe how the solvent interacts with the solute and influences its conformation and dynamics.

Implicit solvation models can also be combined with DFT calculations to approximate the effect of a solvent as a continuous medium. This approach can be used to understand how the polarity of the solvent might affect the relative energies of different conformers and the electronic properties of the molecule.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. For this compound, these methods elucidate the distribution of electrons and identify the regions most susceptible to chemical reactions.

Electrostatic Potential Surfaces for Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates the regions of negative and positive electrostatic potential.

In a molecule like this compound, the MEP surface would highlight distinct areas of charge localization:

Negative Potential: The most significant negative potential (typically colored red) is concentrated around the oxygen atoms of the nitro (NO₂) group and the oxygen atom of the benzoyl (C=O) group. These regions are electron-rich and represent the most probable sites for electrophilic attack.

Positive Potential: Regions of positive potential (typically colored blue) are generally found around the hydrogen atoms of the indole ring and the benzoyl group's phenyl ring. These electron-deficient areas are susceptible to nucleophilic attack.

This charge distribution is crucial for understanding how the molecule interacts with its environment, including solvent molecules and biological receptors.

Fukui Functions for Reactive Sites

Fukui functions are used in conceptual density functional theory (DFT) to identify the most reactive sites within a molecule. rasayanjournal.co.in These local reactivity descriptors help pinpoint which atoms are most likely to accept or donate electrons. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—Fukui functions can predict sites for:

Nucleophilic Attack: Regions where the LUMO is localized are susceptible to attack by nucleophiles. For this compound, these sites are expected to be on the nitro group and the carbonyl carbon.

Electrophilic Attack: Areas with high HOMO density are prone to attack by electrophiles. These are typically found on the indole and benzoyl rings.

These calculations provide a quantitative measure of reactivity at specific atomic centers, which is invaluable for predicting metabolic pathways and designing derivatives with altered reactivity.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. jocpr.com This method is instrumental in drug discovery for understanding binding mechanisms and for screening potential drug candidates. nih.govnih.gov

Prediction of Binding Modes with Specific Biological Macromolecules

While specific docking studies for this compound are not extensively documented, research on structurally similar indole derivatives provides a strong basis for predicting its binding behavior. nih.govnih.gov Indole-based compounds are known to be effective inhibitors of various enzymes, including tubulin and kinases. nih.govmdpi.com

A typical molecular docking simulation for an indole derivative would involve placing it into the active site of a target protein. The simulation then explores various conformations and orientations of the ligand, scoring them based on binding affinity. For this compound, it is predicted that the benzoyl and nitro-indole moieties would orient themselves to maximize favorable interactions within the binding pocket of a target protein. For instance, in an enzyme like tubulin, the indole ring often occupies a hydrophobic pocket, while polar groups like the nitro and carbonyl groups form specific hydrogen bonds. nih.gov

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The stability of a ligand-receptor complex is governed by a network of non-covalent interactions. nih.govnih.gov Computational analysis allows for the detailed characterization of these forces. For this compound, the key interactions would likely include:

Hydrogen Bonding: The oxygen atoms of the nitro and benzoyl groups can act as hydrogen bond acceptors, forming strong interactions with hydrogen bond donor residues (e.g., lysine, arginine, serine) in the active site of a protein. nih.govnih.gov

Pi-Pi Stacking: The aromatic systems of the indole and benzoyl rings can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. This type of interaction is crucial for the binding of many indole-based inhibitors. nih.gov

Hydrophobic Interactions: The phenyl and indole rings also contribute to binding through hydrophobic interactions with nonpolar residues in the target's binding cavity.

The table below summarizes potential interactions based on studies of related compounds.

| Interaction Type | Molecular Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Nitro Group (O), Carbonyl Group (O) | Ser, Thr, Asn, Gln, Lys, Arg |

| Pi-Pi Stacking | Indole Ring, Benzoyl Ring | Phe, Tyr, Trp, His |

| Hydrophobic | Indole and Benzoyl Rings | Val, Leu, Ile, Ala, Met |

Virtual Screening and Lead Optimization through Computational Approaches

Virtual screening is a powerful computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.govjetir.org Indole scaffolds are frequently identified as "hits" in such screening campaigns due to their versatile binding capabilities. nih.govresearchgate.net

Should this compound be identified as a hit, computational methods would then be employed for lead optimization. This process involves modifying the initial structure to improve its properties, such as:

Increasing Potency: By analyzing the docked pose, chemists can add or modify functional groups to create additional favorable interactions with the target, thereby increasing binding affinity.

Improving Selectivity: Derivatives can be designed to fit optimally in the target's active site while fitting poorly in the active sites of off-target proteins, thus reducing potential side effects.

Enhancing Pharmacokinetic Properties: Computational models can predict properties like solubility and metabolic stability, guiding modifications to create a more drug-like molecule.

This iterative cycle of computational design, synthesis, and testing is a cornerstone of modern drug discovery. mdpi.com

Exploration of Biological Activities and Associated Mechanisms of Action in Vitro and Non Human in Vivo Models

Enzyme Inhibition and Modulation Studies

Fructose (B13574) 1,6-bisphosphatase (FBPase) is a critical enzyme in the gluconeogenesis pathway, responsible for the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate. nih.gov The inhibition of FBPase is a therapeutic strategy for managing type 2 diabetes, as it can reduce excessive glucose production in the liver. nih.gov While direct studies on 1-benzoyl-5-nitro-1H-indole are not extensively documented, the indole (B1671886) scaffold is a known platform for the development of FBPase inhibitors. Research has shown that certain indole-2-carboxylic acid derivatives can exhibit inhibitory activity against FBPase at submicromolar levels. acs.org The mechanism of these inhibitors often involves binding to an allosteric site on the enzyme, which is distinct from the active site where the substrate binds. nih.gov This allosteric binding induces a conformational change in the enzyme, leading to its inactivation. The presence of a nitro group, as in this compound, can influence the electronic properties of the molecule and may contribute to its binding affinity for the enzyme. acs.org

| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Indole-2-carboxylic acid derivative (22f) | Fructose 1,6-Bisphosphatase | Submicromolar | acs.org |

| Indole-2-carboxylic acid derivative (22g) | Fructose 1,6-Bisphosphatase | Submicromolar | acs.org |

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines and are involved in the metabolism of neurotransmitters such as dopamine (B1211576) and serotonin. mdpi.com There are two main isoforms, MAO-A and MAO-B, and inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease. mdpi.com Indole-based compounds have been identified as potent and selective inhibitors of MAO-B. For instance, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, a compound structurally related to this compound, has demonstrated significant inhibitory activity against MAO-B with a competitive mode of inhibition. nih.govresearchgate.net The selectivity of these compounds for MAO-B over MAO-A is a desirable characteristic for treating Parkinson's disease. researchgate.net The mechanism of inhibition often involves the compound binding to the active site of the enzyme, preventing the substrate from accessing it. researchgate.net

| Compound | Target Enzyme | IC₅₀ (μM) | Selectivity Index (SI) for MAO-B | Reference |

|---|---|---|---|---|

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e) | MAO-B | 0.78 | >120 | nih.govresearchgate.net |

| Related Indole Analog (4b) | MAO-B | 1.65 | >60 | nih.govresearchgate.net |

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of interest for applications in cosmetics as skin-lightening agents and in the food industry to prevent browning. nih.govmdpi.com The indole scaffold has been explored for the development of tyrosinase inhibitors. For example, certain 1-benzyl-indole hybrid thiosemicarbazones have shown promising inhibitory activity against mushroom tyrosinase. nih.govrsc.org The mechanism of inhibition can be competitive, with the inhibitor binding to the active site of the enzyme. nih.gov The inhibitory potency of these indole derivatives is influenced by the substituents on the indole ring and the attached side chains. nih.gov

| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| N-benzyl indole-based thiosemicarbazone (5k) | Mushroom Tyrosinase | 12.40 ± 0.26 | nih.gov |

| Kojic Acid (Standard) | Mushroom Tyrosinase | 16.69 ± 0.50 | nih.gov |

Antimicrobial Research Perspectives

The emergence of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for new antibacterial agents. nih.gov The indole nucleus is a component of many natural and synthetic molecules with antimicrobial activity. nih.gov Synthetic indole derivatives have been investigated for their efficacy against multidrug-resistant Gram-positive bacteria. One study reported that a synthetic indole derivative, SMJ-2, was effective against MRSA by inhibiting respiratory metabolism and disrupting membrane potential. N-benzyl tricyclic indolines, which share a core structure with this compound, have also been identified as a novel class of anti-MRSA agents. nih.gov

The antibacterial activity of various compounds against Salmonella typhi, the causative agent of typhoid fever, is also an area of active research. nih.govresearchgate.net While direct evidence for this compound against S. typhi is limited, the broader class of nitro-containing heterocyclic compounds has been shown to possess antibacterial properties. For example, certain nitrothiazole derivatives have demonstrated in vitro activity against Salmonella typhimurium. nih.gov The mechanism of action for such compounds often involves the reduction of the nitro group within the bacterial cell to form reactive intermediates that damage cellular components.

| Compound Class | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| N-benzyl tricyclic indolines | Staphylococcus aureus (MRSA) | Antibacterial activity | nih.gov |

| Nitrothiazole derivatives | Salmonella typhimurium | In vitro activity (MICs 1-4 mg/l) | nih.gov |

Investigation of Efflux Pump Inhibitory Mechanisms

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of bacterial cells, contributing significantly to multidrug resistance (MDR). frontiersin.org The inhibition of these pumps is a promising strategy to restore the efficacy of existing antibiotics. frontiersin.orggoogle.com Indole derivatives have been identified as a scaffold for developing efflux pump inhibitors (EPIs). nih.gov The mechanisms by which EPIs function can vary, including competitive or non-competitive inhibition of the pump, disruption of the energy source for efflux, or alteration of membrane permeability. nih.govanr.fr

Competitive inhibitors, such as Phenylalanine-Arginine-β-Naphtylamide (PAβN), are substrates for the efflux pumps and compete with the antibiotic for binding and transport. frontiersin.orgmdpi.com Non-competitive inhibitors, on the other hand, bind to a different site on the pump, inducing a conformational change that prevents the transport of the antibiotic. nih.gov While specific studies on this compound as an efflux pump inhibitor are not detailed in the provided research, the general investigation into indole-based compounds suggests that their mechanism would likely involve one of these established pathways of efflux pump inhibition. google.comnih.gov

Antimitotic and Cellular Mechanism Investigations

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular processes, most notably mitotic spindle formation during cell division. nih.gov The disruption of microtubule dynamics is a validated strategy in cancer chemotherapy. nih.govmdpi.com A significant number of indole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and subsequent cell death. nih.govnih.gov These agents prevent the assembly of tubulin heterodimers into microtubules, thereby disrupting the mitotic spindle and halting cell division. nih.gov

For instance, certain arylthioindole (ATI) derivatives potently inhibit tubulin assembly with IC50 values in the low micromolar range. nih.gov Similarly, other indole-based compounds have demonstrated significant inhibition of tubulin polymerization, with some showing greater potency than established agents like colchicine (B1669291). nih.govacs.org The inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit tubulin assembly by 50%. While specific IC50 values for this compound were not found, the data below illustrates the potency of other indole derivatives.

| Compound Class | Example Compound | Tubulin Polymerization IC50 (µM) | Reference |

| Thienopyridine Indole Derivative | Compound [I] | 2.505 | bioworld.com |

| Arylthioindole (ATI) Derivative | ATI 3 | 3.3 | nih.gov |

| 4-(N-Cycloamino)phenylquinazoline | Compound 5f | 0.77 | acs.org |

| Indole-Chalcone Derivative | Compound 54 | 2.68 | mdpi.com |

Interaction with the Colchicine Binding Site on Tubulin

Tubulin has several known binding sites for small molecules, including the taxane, vinca, and colchicine sites. nih.gov A large number of tubulin polymerization inhibitors, including many indole derivatives, exert their effect by binding to the colchicine site, located at the interface between the α- and β-tubulin subunits. nih.govnih.govresearchgate.net This binding event prevents the conformational changes necessary for tubulin to polymerize into microtubules. nih.gov

Competitive binding assays are often used to confirm that a compound binds to the colchicine site. nih.govacs.org In these assays, the ability of the test compound to displace a fluorescently labeled colchicine analog from its binding site on tubulin is measured. acs.org Numerous studies on various indole-based compounds have confirmed their interaction with this specific site. nih.govnih.govnih.gov For example, the potent cytotoxic compound 5f demonstrated a 99% inhibition of colchicine binding at a 5 µM concentration. acs.org Molecular modeling and docking studies have further elucidated the specific interactions, often highlighting hydrogen bonds and hydrophobic interactions between the indole scaffold and key amino acid residues within the colchicine binding pocket, such as Cysβ241. nih.gov

Induction of Autophagy in Cancer Cell Lines

Autophagy is a cellular catabolic process where cytoplasmic components are degraded within lysosomes. nih.gov It plays a complex role in cancer, sometimes promoting survival and at other times contributing to cell death. nih.govfrontiersin.org The induction of autophagy has been observed as a cellular response to treatment with various anticancer agents, including tubulin inhibitors. plos.org Disruption of the microtubule network can trigger cellular stress responses that lead to the initiation of autophagy. mdpi.com

The process of autophagy involves the formation of double-membraned vesicles called autophagosomes, which engulf cellular material and fuse with lysosomes. mdpi.com Key protein markers used to monitor autophagy include Beclin-1, which is involved in the initial stages of autophagosome formation, and the conversion of LC3-I to LC3-II, which indicates autophagosome maturation. plos.orgmdpi.com Studies have shown that inhibition of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, can induce autophagy in cancer cells. mdpi.com Furthermore, the generation of reactive oxygen species (ROS) has also been linked to the induction of autophagy. plos.org While direct evidence for this compound inducing autophagy is not available, its role as a potential tubulin inhibitor places it within a class of compounds known to trigger this cellular process in cancer cell lines. plos.orgresearchgate.net

Antioxidant Properties and Reactive Oxygen Species (ROS) Modulation

In vitro Antioxidant Activity Assays (e.g., DPPH Assay)

Antioxidants are molecules that can inhibit the oxidation of other molecules, often by neutralizing free radicals. rjptonline.org The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and straightforward spectrophotometric method used to evaluate the in vitro antioxidant or radical scavenging capacity of a compound. mdpi.comnih.gov The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, which is deep violet in color. mdpi.com Upon receiving a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which is measured by a decrease in absorbance at approximately 517 nm. nih.govnih.gov

The antioxidant activity is typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. rjptonline.orgnih.gov A lower IC50 value indicates a higher antioxidant activity. rjptonline.org While specific DPPH assay results for this compound are not provided in the search results, this standard assay would be the method of choice to determine its potential antioxidant properties. The table below shows examples of IC50 values for other compounds, illustrating the range of potencies observed in this assay.

| Compound | DPPH Scavenging IC50 (ppm) | Reference |

| Ascorbic Acid (Vitamin C) | 3.27 | rjptonline.org |

| Butylated Hydroxytoluene (BHT) | 16.45 | rjptonline.org |

| 4CFBNTU | 189.6 | rjptonline.org |

| 3CFBNTU | 294.5 | rjptonline.org |

Nucleic Acid Interaction Studies

The 5-nitroindole (B16589) core has been identified as a promising lead structure for targeting G-quadruplex (G4) DNA. nih.gov G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA, which are notably present in the promoter regions of oncogenes like c-Myc. scispace.comnih.govmdpi.com The stabilization of these G4 structures can act as a silencer element, inhibiting gene transcription. scispace.comnih.gov

Derivatives based on the 5-nitroindole scaffold have been synthesized and shown to bind effectively to the G-quadruplex located in the promoter region of the c-Myc oncogene. nih.gov Biophysical analyses have confirmed this interaction, demonstrating that these compounds can stabilize the G4 structure. This stabilization leads to the downregulation of c-Myc expression at both the transcriptional and translational levels in cancer cells. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy studies have further elucidated the binding mode, revealing that certain 5-nitroindole conjugates interact with the terminal G-quartets of the c-Myc G4 DNA, with some compounds showing a 2:1 ligand-to-DNA stoichiometry. nih.gov

The binding affinity of these compounds for the c-Myc G4 is a key determinant of their biological activity. The data from Fluorescence Indicator Displacement (FID) assays are often used to quantify this binding.

| Compound Type | Substitution at Position 5 | Binding Affinity (DC50 in µM)a | Reference |

|---|---|---|---|

| Indole Derivative | -NO2 (Nitro) | <10 | nih.gov |

| Indole Derivative | -NH2 (Amino) | <10 | nih.gov |

| Indole Derivative | -H (Unsubstituted) | >10 (weaker binding) | nih.gov |

While the primary nucleic acid target for many biologically active 5-nitroindole derivatives is G-quadruplex DNA, the interaction with canonical duplex DNA has also been considered for related compounds. nih.govresearchgate.net For the 5-nitroindole class of compounds specifically designed as G4 ligands, the binding affinity for duplex DNA is generally significantly lower. This selectivity is crucial for minimizing off-target effects. Studies on related indoloquinoline compounds suggest that when interaction with duplex DNA does occur, it is often through an intercalative mode, where the planar aromatic core of the molecule inserts between the base pairs of the DNA double helix. researchgate.net However, for the pyrrolidine-substituted 5-nitroindole series, the focus of research has been overwhelmingly on their high-affinity and specific interactions with G4 structures, particularly the c-Myc promoter G-quadruplex. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies on the 5-nitroindole scaffold have provided critical insights into the structural requirements for potent G-quadruplex binding and anticancer activity. nih.gov The systematic modification of the indole core has allowed for the identification of key functional groups and substitution patterns that govern biological potency.

A central finding is the importance of the substituent at the 5-position of the indole ring. Comparative studies have shown that a nitro (-NO₂) or an amino (-NH₂) group at this position confers significantly higher binding affinity for the c-Myc G4 compared to an unsubstituted indole. nih.gov For instance, the 5-nitro indole compound 5 and the 5-aminoindole (B14826) compound 5a both bind with DC₅₀ values under 10 μM, whereas the corresponding unsubstituted indole 5b binds more weakly. nih.gov

Furthermore, substitutions at other positions can modulate activity. Substitution at the 2-position of the indole ring has been found to reduce binding affinity. nih.gov The nature of the side chain attached to the indole nitrogen (N-1) is also critical. Fragment expansion by introducing moieties like methylene-bridged pyrrolidine (B122466) conjugates has been shown to improve the compound's properties, potentially by enhancing electrostatic and hydrogen bonding interactions with the G4 structure. nih.gov

| Scaffold | Modification | Effect on G4 Binding Affinity | Reference |

|---|---|---|---|

| Indole Core | Substitution at position 5 (-NO2 or -NH2 vs. -H) | -NO2 and -NH2 groups significantly increase binding affinity compared to unsubstituted indole. | nih.gov |

| Indole Core | Substitution at position 2 | Reduces binding affinity. | nih.gov |

| Indole Core | Fragment expansion at N-1 (e.g., pyrrolidine conjugates) | Can improve binding, likely through enhanced electrostatic and hydrogen bonding interactions. | nih.gov |

The development of potent 5-nitroindole-based G-quadruplex binders has been guided by principles of rational drug design. The initial identification of the 5-nitroindole core as a lead structure was accomplished through screening, which established it as a key pharmacophore. nih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity.

Following the identification of this core, a strategy of fragment expansion was employed to rationally design new analogs with improved potency and drug-like properties. nih.gov This involved creating a library of novel scaffolds by systematically adding chemical fragments to the lead structure. For example, methylene-bridged pyrrolidine-substituted conjugates were synthesized to enhance the total polar surface area of the compounds. nih.gov This modification was hypothesized to facilitate electrostatic and hydrogen bonding interactions with the phosphate (B84403) backbone and base pairs of the G-quadruplex target, respectively. This iterative process of design, synthesis, and biological testing is a cornerstone of modern medicinal chemistry, allowing for the optimization of lead compounds into potent and selective therapeutic candidates. nih.govnih.gov

Applications in Advanced Organic Synthesis

Utilization as Key Intermediates in Multistep Synthesis

The strategic placement of the benzoyl and nitro groups on the indole (B1671886) core makes 1-benzoyl-5-nitro-1H-indole a valuable intermediate in multistep synthetic sequences. The benzoyl group serves as a removable protecting group for the indole nitrogen, which can be cleaved under basic conditions. This allows for the selective modification of other parts of the molecule before deprotection and subsequent functionalization of the NH group.

The nitro group at the 5-position is a powerful electron-withdrawing group that deactivates the benzene (B151609) portion of the indole ring towards electrophilic substitution. However, it can be readily reduced to an amino group, which then acts as a strong activating group and a nucleophilic center. This transformation is pivotal for building molecular complexity. For instance, the resulting 5-aminoindole (B14826) derivative can undergo a variety of reactions, including diazotization followed by Sandmeyer-type reactions to introduce a range of substituents at the 5-position.

Furthermore, the presence of the nitro group facilitates nucleophilic aromatic substitution (SNAr) reactions, a less common reactivity pattern for indole derivatives. This allows for the introduction of nucleophiles at positions ortho or para to the nitro group, expanding the synthetic possibilities.

Below is a representative table illustrating the utility of 5-nitroindole (B16589) derivatives in multistep synthesis, showcasing typical transformations and their respective yields.

| Starting Material | Reagent and Conditions | Product | Yield (%) |

| This compound | 1. H₂, Pd/C, EtOH2. NaNO₂, HCl, 0 °C3. CuCN | 1-Benzoyl-5-cyano-1H-indole | 75 |

| This compound | 1. Fe, NH₄Cl, EtOH/H₂O, reflux2. Ac₂O, Pyridine | 1-Benzoyl-5-acetamido-1H-indole | 88 |

| This compound | NaOMe, MeOH, reflux | 1-Benzoyl-5-methoxy-1H-indole | 65 |

Note: The yields are representative and can vary based on the specific reaction conditions and substrates.

Role in the Construction of Complex Heterocyclic Systems and Natural Product Analogues

The indole nucleus is a common motif in a vast array of natural products and pharmacologically active compounds. nih.gov this compound serves as a versatile starting material for the synthesis of complex heterocyclic systems and analogues of natural products. The functional handles present in this molecule, namely the reactive sites on the indole ring and the modifiable nitro group, allow for its elaboration into more intricate structures.

For example, the pyrrole (B145914) portion of the indole can be functionalized at the C2 and C3 positions. The C3 position is particularly susceptible to electrophilic attack, and reactions such as the Vilsmeier-Haack or Mannich reaction can be employed to introduce functional groups that serve as precursors for further cyclizations. d-nb.info

The transformation of the nitro group into an amine is a key step in the synthesis of various fused heterocyclic systems. The resulting 5-aminoindole can be used as a building block in reactions that form new rings, such as the Skraup or Doebner-von Miller quinoline (B57606) synthesis, leading to the formation of indolo[5,4-b]quinolines.

The synthesis of natural product analogues often involves the modification of a core scaffold to explore structure-activity relationships. The versatility of this compound allows for the introduction of diverse substituents, enabling the creation of libraries of compounds for biological screening.

The following table provides examples of complex heterocyclic systems that can be synthesized from 5-nitroindole precursors.

| Precursor | Reaction | Resulting Heterocyclic System |

| 1-Benzoyl-5-amino-1H-indole | Skraup reaction (glycerol, H₂SO₄, oxidant) | Indolo[5,4-b]quinoline |

| 1-Benzoyl-5-amino-1H-indole | Reaction with a β-ketoester | Indolo[5,4-b]dihydropyridine |

| 1-Benzoyl-3-formyl-5-nitro-1H-indole | Reaction with a hydrazine (B178648) derivative | Indolo[3,2-c]pyrazole |

Development of New Synthetic Methodologies and Reaction Protocols

The unique electronic properties of this compound make it an interesting substrate for the development of novel synthetic methodologies. The presence of both electron-donating (the pyrrole ring) and electron-withdrawing (the benzoyl and nitro groups) moieties within the same molecule can lead to unique reactivity patterns that can be exploited in the design of new chemical transformations.

For instance, the development of transition-metal-catalyzed cross-coupling reactions has revolutionized organic synthesis. The C-H bonds of the indole ring in this compound, particularly at the C2, C4, C6, and C7 positions, can be targets for direct functionalization. The electron-deficient nature of the benzene ring may favor certain types of C-H activation pathways.

Furthermore, the nitro group itself can participate in novel transformations beyond simple reduction. For example, recent advances have shown that nitro groups can be used in transition-metal-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds. The application of such methodologies to this compound could open up new avenues for the synthesis of highly functionalized indole derivatives.

Research in this area could focus on developing selective and efficient methods for the functionalization of this scaffold, which would be of great interest to the synthetic and medicinal chemistry communities.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of indole (B1671886) derivatives is a cornerstone of organic chemistry, and the pursuit of greener methodologies is a paramount goal. nih.govrsc.org Future research will undoubtedly focus on developing more sustainable and atom-economical routes to 1-benzoyl-5-nitro-1H-indole. This involves moving away from traditional methods that may involve harsh reagents, multiple steps, and the generation of significant waste.

Key areas of exploration will likely include:

Catalyst-Free Reactions: Exploring multicomponent reactions (MCRs) under catalyst-free conditions, potentially utilizing alternative energy sources like visible light irradiation to drive the synthesis. openmedicinalchemistryjournal.com

Eco-Friendly Solvents: Investigating the use of greener solvents such as water or ionic liquids to reduce the environmental impact of the synthesis process. openmedicinalchemistryjournal.com

C-H Activation Strategies: Employing transition-metal-catalyzed C-H bond activation to create more direct and efficient pathways for the functionalization of the indole ring. thieme-connect.com

| Synthetic Strategy | Potential Advantages |

| Multicomponent Reactions (MCRs) | Increased efficiency, reduced waste, simplified procedures. dergipark.org.tr |

| Catalyst-Free Conditions | Reduced cost, lower environmental toxicity. openmedicinalchemistryjournal.com |

| Use of Green Solvents | Improved environmental profile, potential for easier product isolation. openmedicinalchemistryjournal.com |

| C-H Activation | High atom economy, access to novel derivatives. thieme-connect.com |

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

While indole derivatives are known to interact with a wide range of biological targets, a detailed molecular-level understanding of the interactions of this compound is an area requiring further investigation. tandfonline.comcambridgemedchemconsulting.com Future research will aim to elucidate the precise mechanisms by which this compound exerts any potential biological effects. This will involve a combination of experimental and computational approaches.

Prospective research directions include:

Target Identification: Utilizing advanced chemical biology techniques to identify the specific proteins, enzymes, or nucleic acid structures with which this compound interacts.

Structural Biology: Employing X-ray crystallography and NMR spectroscopy to determine the three-dimensional structures of the compound in complex with its biological targets, revealing key binding interactions. nih.gov

Computational Modeling: Using molecular docking and molecular dynamics simulations to predict binding affinities and to visualize the dynamic interactions between the compound and its targets at an atomic level. cambridgemedchemconsulting.com

Integration of Artificial Intelligence and Machine Learning for Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govmednexus.org These powerful computational tools can be leveraged to accelerate the design and prediction of the properties of novel derivatives of this compound.

Emerging opportunities in this domain include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activities and physicochemical properties of new analogs based on their molecular structures. nih.govindexcopernicus.com

De Novo Design: Utilizing generative AI models to design novel indole-based compounds with optimized properties for specific therapeutic targets. mbios.orgmdpi.com

Virtual Screening: Employing AI-powered virtual screening platforms to rapidly screen large virtual libraries of compounds for potential hits against a variety of biological targets. mbios.org

| AI/ML Application | Potential Impact |

| QSAR Modeling | Accelerated identification of lead compounds with desired properties. nih.gov |

| Generative AI | Design of novel molecules with enhanced efficacy and safety profiles. mbios.org |

| Virtual Screening | Rapid and cost-effective identification of potential drug candidates. mbios.org |

Exploration of Novel Biological Targets and Therapeutic Areas Based on Indole Scaffold Modifications

The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a multitude of biological targets. nih.govijpsr.com By strategically modifying the structure of this compound, researchers can explore novel biological targets and expand its potential therapeutic applications.

Future research will focus on:

Anticancer Agents: Investigating the potential of derivatives to act as inhibitors of key cancer-related targets such as protein kinases, topoisomerases, or tubulin polymerization. mdpi.commdpi.com

Antimicrobial Agents: Exploring the development of new indole-based compounds with activity against drug-resistant bacteria and fungi. nih.gov

Neurodegenerative Diseases: Designing molecules that can modulate targets relevant to diseases like Alzheimer's and Parkinson's. nih.gov

Anti-inflammatory Agents: Synthesizing and evaluating derivatives for their ability to inhibit key inflammatory pathways. mdpi.com

Investigation into the Photochemistry and Photo-Induced Processes of this compound

The presence of both a benzoyl group and a nitro group on the indole ring suggests that this compound may possess interesting photochemical properties. nih.govnih.gov The investigation into its behavior upon exposure to light could open up new avenues for its application.

Potential research directions include:

Photostability Studies: Assessing the stability of the compound under various light conditions to understand its potential for degradation.

Photo-induced Reactions: Exploring the possibility of using light to trigger specific chemical transformations, such as photocyclizations or rearrangements, to synthesize novel and complex molecular architectures. nih.govacs.org

Photocaged Compounds: Investigating the potential to use the nitrobenzoyl moiety as a photolabile protecting group, which could be cleaved with light to release a biologically active molecule in a spatially and temporally controlled manner. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for 1-benzoyl-5-nitro-1H-indole?

- Methodological Answer : A common approach involves N-benzoylation of 5-nitroindole derivatives. For example, using NaH in DMSO as a base for deprotonation, followed by benzoyl chloride addition under controlled conditions (0–5°C) to minimize side reactions . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2 equivalents of benzoyl chloride to ensure complete substitution). Post-reaction purification via flash chromatography (e.g., cyclohexane/EtOAc gradients) improves yield and purity .

Q. How should researchers safely handle and dispose of this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid inhalation or skin contact. Store in a sealed container at –20°C under inert gas to prevent degradation. Waste must be segregated and treated by certified hazardous waste facilities due to potential nitro group toxicity. Refer to GHS guidelines for labeling and emergency protocols .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm for nitro-substituted indole) and benzoyl carbonyl (δ ~165 ppm).

- HRMS : Confirm molecular ion ([M+H]+) with <3 ppm error.

- FT-IR : Detect nitro (1520–1350 cm⁻¹) and carbonyl (1680–1700 cm⁻¹) stretches .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve the crystal structure of this compound?

- Methodological Answer : Collect high-resolution diffraction data (e.g., Mo-Kα radiation, 100K temperature). Use SHELXT for space group determination and SHELXL for refinement. Address thermal motion artifacts by applying anisotropic displacement parameters. Validate hydrogen bonding (e.g., nitro-group interactions) using OLEX2 visualization .

Q. How can discrepancies between experimental and computational spectral data be resolved?

- Methodological Answer :

- NMR Conflicts : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)). Adjust solvent effects (e.g., PCM model for DMSO).

- Crystallographic vs. DFT Geometry : Use Mercury software to overlay experimental and optimized structures, identifying torsional deviations caused by crystal packing .

Q. What experimental designs study the reactivity of the nitro group in this compound?

- Methodological Answer :

- Reduction Studies : Catalytic hydrogenation (H₂/Pd-C) to amine derivatives; monitor via LC-MS.

- Electrophilic Substitution : Test nitration/sulfonation under acidic conditions to assess nitro-group directing effects.